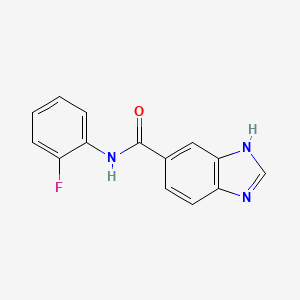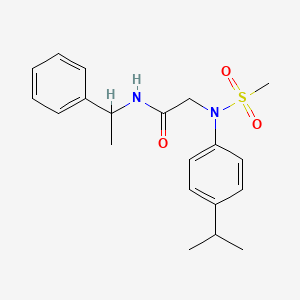
N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide, commonly known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound has been synthesized through various methods and has been extensively researched to understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
Compound A acts as a selective glucocorticoid receptor modulator (SGRM), which means that it selectively activates the glucocorticoid receptor without activating other steroid receptors, such as the mineralocorticoid receptor. This activation of the glucocorticoid receptor leads to the regulation of gene expression, which can result in anti-inflammatory and immunosuppressive effects.
Biochemical and Physiological Effects:
Compound A has been shown to have anti-inflammatory and immunosuppressive effects in various cell types, including macrophages, T cells, and dendritic cells. Additionally, Compound A has been shown to regulate glucose metabolism and adipogenesis. These effects have been attributed to the activation of the glucocorticoid receptor and subsequent regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Compound A in lab experiments is its selectivity for the glucocorticoid receptor, which allows for the specific activation of this receptor without activating other steroid receptors. Additionally, Compound A has been shown to have good bioavailability and pharmacokinetic properties, which makes it a useful tool for in vivo studies. However, one limitation of using Compound A is its potential off-target effects, which may limit its specificity in certain experimental settings.
Orientations Futures
There are several future directions for the research on Compound A. One potential area of research is the development of more selective SGMRs that can selectively activate specific glucocorticoid receptor isoforms. Additionally, more studies are needed to understand the potential applications of Compound A in various disease models, including cancer, arthritis, and neurodegenerative diseases. Finally, more research is needed to understand the potential off-target effects of Compound A and to develop strategies to minimize these effects.
Méthodes De Synthèse
Compound A can be synthesized through various methods, including the reaction of N-(4-isopropylphenyl)-N-(methylsulfonyl)glycinamide with 1-bromo-1-phenylethane in the presence of a base. Another method involves the reaction of N-(4-isopropylphenyl)-N-(methylsulfonyl)glycinamide with 1-bromo-1-phenylethane in the presence of copper iodide and cesium carbonate. Both methods have been reported to yield Compound A in good yields.
Applications De Recherche Scientifique
Compound A has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been used to study the role of inflammation in various diseases, including cancer, arthritis, and neurodegenerative diseases. Additionally, Compound A has been used to study the role of the glucocorticoid receptor in various physiological processes, including metabolism, immune response, and stress response.
Propriétés
IUPAC Name |
2-(N-methylsulfonyl-4-propan-2-ylanilino)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15(2)17-10-12-19(13-11-17)22(26(4,24)25)14-20(23)21-16(3)18-8-6-5-7-9-18/h5-13,15-16H,14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUXYEUIFBXYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol](/img/structure/B4895457.png)
![5-[6-(diethylamino)-3-pyridazinyl]-N-ethyl-2-methylbenzenesulfonamide](/img/structure/B4895465.png)

![4-{[2-(2-carboxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B4895478.png)

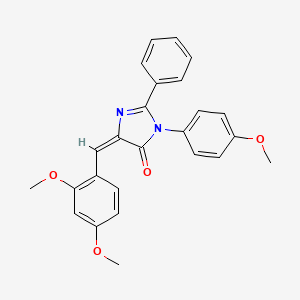
![3-(benzylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4895489.png)
![methyl 4,5-dimethyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4895501.png)
![N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4895509.png)
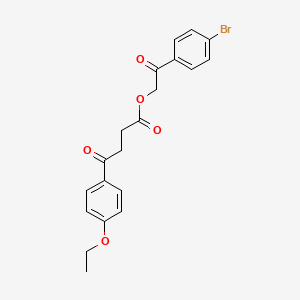
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4895523.png)
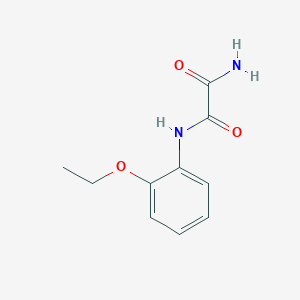
![4-({2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4895548.png)
